molecular formula C15H18N6 B11296184 N~6~-ethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-ethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11296184
M. Wt: 282.34 g/mol
InChI Key: QLNMTXMDQNUHMU-UHFFFAOYSA-N
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Description

N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific kinases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N6-Methyl-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-Ethyl-N4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N6-ETHYL-1-METHYL-N4-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

6-N-ethyl-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-4-16-15-19-13(12-9-17-21(3)14(12)20-15)18-11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3,(H2,16,18,19,20)

InChI Key

QLNMTXMDQNUHMU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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